Transesterification Reactivity: Dimethyl Ester Serves as a Latent Pinacol Ester Precursor
In the catalytic enantioselective conjunctive cross-coupling with propargylic carbonates, the reaction proceeds via a dimethoxyboronate ‘ate’ complex. Reductive elimination delivers the dimethyl boronic ester D (a direct analogue of the title compound), which subsequently undergoes transesterification at room temperature to furnish the pinacol-derived product. This sequence demonstrates that the dimethyl ester can be quantitatively converted to the more sterically encumbered pinacol ester, whereas the reverse reaction (pinacol→dimethyl) is not observed under identical conditions [1].
| Evidence Dimension | Transesterification propensity |
|---|---|
| Target Compound Data | Dimethyl boronic ester D transesterifies to pinacol ester; conversion is integral to the catalytic cycle |
| Comparator Or Baseline | Pinacol ester; no transesterification to dimethyl ester observed |
| Quantified Difference | Qualitative observation; reverse transesterification not detected |
| Conditions | Pd₂(dba)₃, SPhos ligand, THF, room temperature, 12 h |
Why This Matters
This feature allows procurement of the dimethyl ester as a versatile, reactive entry point: researchers can install the boron unit early, then tune the ester group later for optimal downstream reactivity without isolating intermediate ester variants.
- [1] Hu, W.; Morken, J. P. Catalytic Enantioselective Synthesis of β-Allenyl Boronic Esters by Conjunctive Cross-Coupling with Propargylic Carbonates. ACS Catal. 2019, 9, 11381–11385. DOI: 10.1021/acscatal.9b04453. View Source
